molecular formula C16H26N2O4 B1668315 2-(diethylamino)ethyl N-[3-(2-methoxyethoxy)phenyl]carbamate CAS No. 108982-42-9

2-(diethylamino)ethyl N-[3-(2-methoxyethoxy)phenyl]carbamate

Cat. No.: B1668315
CAS No.: 108982-42-9
M. Wt: 310.39 g/mol
InChI Key: NWGNDVSLADUIQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl N-[3-(2-methoxyethoxy)phenyl]carbamate typically involves the esterification of carbanilic acid with m-(2-methoxyethoxy) and 2-(diethylamino)ethyl alcohol. The reaction is carried out under controlled conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is then purified through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethyl N-[3-(2-methoxyethoxy)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(diethylamino)ethyl N-[3-(2-methoxyethoxy)phenyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl N-[3-(2-methoxyethoxy)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(diethylamino)ethyl N-[3-(2-methoxyethoxy)phenyl]carbamate
  • Carbanilic acid, m-(2-methoxyethoxy)-, 2-(dimethylamino)ethyl ester
  • Carbanilic acid, m-(2-methoxyethoxy)-, 2-(diisopropylamino)ethyl ester

Uniqueness

This compound is unique due to its specific ester and amine groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

108982-42-9

Molecular Formula

C16H26N2O4

Molecular Weight

310.39 g/mol

IUPAC Name

2-(diethylamino)ethyl N-[3-(2-methoxyethoxy)phenyl]carbamate

InChI

InChI=1S/C16H26N2O4/c1-4-18(5-2)9-10-22-16(19)17-14-7-6-8-15(13-14)21-12-11-20-3/h6-8,13H,4-5,9-12H2,1-3H3,(H,17,19)

InChI Key

NWGNDVSLADUIQQ-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)NC1=CC(=CC=C1)OCCOC

Canonical SMILES

CCN(CC)CCOC(=O)NC1=CC(=CC=C1)OCCOC

Appearance

Solid powder

108982-42-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Carbanilic acid, m-(2-methoxyethoxy)-, 2-(diethylamino)ethyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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